![molecular formula C21H20BrN3O4S B4014653 2-[(3-allyl-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4014653.png)
2-[(3-allyl-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-bromophenyl)acetamide
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step chemical reactions starting from aniline or benzoic acid derivatives. For instance, Alagarsamy et al. (2013) and Alagarsamy et al. (2014) have described the synthesis of novel quinazolinone derivatives through nucleophilic substitution and cyclization reactions starting from aniline derivatives. These processes include the preparation of intermediate compounds followed by further chemical modifications to introduce various functional groups, such as thioethers and acetamides, into the quinazolinone core structure (Alagarsamy & Parthiban, 2013); (Alagarsamy & Parthiban, 2014).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, often substituted with various alkyl, aryl, or heteroaryl groups. Advanced techniques such as NMR, LC-MS, and X-ray crystallography are used to elucidate and confirm their structures. For example, Yang & Bao (2017) used NMR, HRMS, and single-crystal X-ray diffraction methods to characterize 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety, showcasing the detailed structural analysis involved in confirming the synthesized compounds' identities (Yang & Bao, 2017).
Chemical Reactions and Properties
Quinazolinone derivatives participate in various chemical reactions, including nucleophilic substitution, cyclization, and alkylation, to introduce different substituents on the quinazoline ring. These reactions are crucial for modifying the chemical and biological properties of the compounds. Berest et al. (2011) discussed the synthesis of quinazolinone derivatives through aminolysis and alkylation, highlighting the versatility of these compounds in chemical modifications (Berest et al., 2011).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are essential for determining the compounds' suitability for further pharmaceutical development. The physical properties are typically assessed through various analytical techniques, including differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including their reactivity, stability, and interaction with biological targets, are crucial for their potential therapeutic applications. Studies on quinazolinone derivatives have shown varied biological activities, such as anticancer, antibacterial, and antihistaminic effects, largely depending on their chemical structure and the nature of their substituents. The interaction of these compounds with biological targets is often evaluated through in vitro and in vivo assays to determine their efficacy and potential therapeutic value (Berest et al., 2011); (Alagarsamy & Parthiban, 2013).
properties
IUPAC Name |
N-(4-bromophenyl)-2-(6,7-dimethoxy-4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O4S/c1-4-9-25-20(27)15-10-17(28-2)18(29-3)11-16(15)24-21(25)30-12-19(26)23-14-7-5-13(22)6-8-14/h4-8,10-11H,1,9,12H2,2-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVBPOOBEFEYTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)CC=C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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